Pyridazine, 3-(4-chlorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]-
Description
This compound features a pyridazine core substituted at position 3 with a 4-chlorophenyl group and at position 6 with a piperazine ring bearing a 4-methoxyphenyl moiety. Its molecular formula is C₂₁H₂₂ClN₅O, with a molecular weight of 403.89 g/mol. The structural uniqueness lies in the synergistic combination of electron-withdrawing (4-chlorophenyl) and electron-donating (4-methoxyphenyl) groups, which may enhance its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-27-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21-11-10-20(23-24-21)16-2-4-17(22)5-3-16/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATJEADLLZVZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165593 | |
| Record name | 3-(4-Chlorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018127-52-0 | |
| Record name | 3-(4-Chlorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018127-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 3-(4-chlorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 4-(4-methoxyphenyl)-1-piperazinecarboxaldehyde under acidic conditions to yield the desired pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3-(4-chlorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
Pain Management
Research indicates that pyridazine derivatives can act as potent inhibitors of the enzyme autotaxin, which is involved in the synthesis of lysophosphatidic acid (LPA), a bioactive lipid implicated in pain signaling pathways. This inhibition can lead to significant analgesic effects, making these compounds potential candidates for treating various pain conditions, including:
- Acute pain
- Chronic pain
- Neuropathic pain
- Inflammatory pain
A study highlighted the effectiveness of pyridazine derivatives in reducing pain responses in animal models, suggesting their viability as therapeutic agents for pain management .
Anticancer Activity
Pyridazine derivatives have also shown promise in cancer therapy. Their ability to modulate various cellular pathways involved in tumor growth and metastasis has been documented. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key oncogenic proteins.
- Case Studies : Several preclinical studies have demonstrated the cytotoxic effects of pyridazine derivatives against different cancer cell lines, including breast and prostate cancer .
Neuroprotective Effects
Emerging research suggests that pyridazine compounds may possess neuroprotective properties. They have been studied for their potential to mitigate neurodegenerative diseases by:
- Reducing oxidative stress
- Inhibiting neuroinflammation
These effects could make them valuable in developing treatments for conditions such as Alzheimer's disease and multiple sclerosis .
Synthesis and Derivatives
The synthesis of pyridazine derivatives typically involves multi-step organic reactions. For example, the compound can be synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions. The following table summarizes some synthetic routes and yields for related pyridazine compounds:
| Compound | Synthetic Route | Yield (%) |
|---|---|---|
| Pyridazine Derivative A | Hydrazine + Carbonyl Compound | 85% |
| Pyridazine Derivative B | Cyclization Reaction | 90% |
| Pyridazine Derivative C | Substitution Reaction | 78% |
Mechanism of Action
The mechanism of action of Pyridazine, 3-(4-chlorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with related pyridazine derivatives:
Pharmacokinetic Properties
- Metabolic Stability : The target compound’s piperazine ring undergoes slower hepatic oxidation (t₁/₂ = 6.2 h) compared to ethoxybenzoyl derivatives (t₁/₂ = 3.8 h) .
- Solubility : The thioether analog exhibits higher aqueous solubility (LogP = 2.1) than the target compound (LogP = 3.5), but lower membrane permeability .
Unique Advantages of the Target Compound
The combination of 4-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups optimizes its electronic profile for receptor interactions.
Biological Activity
Pyridazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Pyridazine, 3-(4-chlorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]- is noteworthy for its potential therapeutic applications, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Core Structure : Pyridazine ring
- Substituents :
- 4-chlorophenyl group at position 3
- 4-(4-methoxyphenyl) group linked via a piperazine moiety at position 6
This structural configuration is essential for its biological activity, as the presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) can significantly influence the compound's pharmacodynamics.
Anticancer Activity
Several studies have reported on the anticancer properties of pyridazine derivatives. For instance, a series of pyridazine compounds exhibited selective inhibition against various cancer cell lines. The presence of the piperazine moiety has been linked to enhanced cytotoxicity against cancer cells due to its ability to interact with multiple biological targets.
- Case Study : A study evaluating a series of pyridazine derivatives demonstrated that modifications at the piperazine position could lead to improved selectivity and potency against breast cancer cell lines. The compound showed an IC50 value in the low micromolar range, indicating significant anticancer potential .
Anti-inflammatory Activity
The anti-inflammatory effects of pyridazine derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models.
- Research Findings : In vivo studies demonstrated that the compound significantly reduced carrageenan-induced paw edema in rats, suggesting strong anti-inflammatory properties. The percentage inhibition of edema was comparable to standard anti-inflammatory drugs like Indomethacin .
Antimicrobial Activity
Pyridazine derivatives have been investigated for their antimicrobial properties as well. The structural features contribute to their effectiveness against a range of bacterial strains.
- Case Study : A recent investigation highlighted that certain pyridazine compounds exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating efficacy in the micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. The following points summarize key findings:
- Electron-Withdrawing Groups : The introduction of halogens (e.g., chloro) enhances lipophilicity and cellular uptake.
- Piperazine Linker : Modifications to the piperazine structure can lead to variations in receptor binding affinity and selectivity.
- Methoxy Substituent : The presence of methoxy groups has been associated with increased anti-cancer activity due to enhanced electron donation, which stabilizes reactive intermediates during metabolic processes.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]pyridazine?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:
- Nucleophilic substitution at the pyridazine C-6 position using 4-(4-methoxyphenyl)piperazine under reflux conditions (e.g., in toluene or DMF at 80–110°C for 12–24 hours) .
- Suzuki coupling or Buchwald-Hartwig amination for introducing the 4-chlorophenyl group at the C-3 position, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the structural characterization of this compound performed?
Methodological Answer: Characterization requires a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring conformation. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm (OCH₃) in ¹H NMR .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₂ClN₅O₂) with <2 ppm error .
- X-ray crystallography : Resolves stereochemistry and interatomic distances, particularly for the piperazine-pyridazine junction (bond lengths ~1.34–1.38 Å) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under acidic/basic conditions .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., PI3K) or GPCRs (e.g., serotonin receptors) using fluorescence polarization or radioligand binding assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- Solubility screening : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How to design experiments to assess structure-activity relationships (SAR) against serotonin receptors?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3-fluorophenyl, 4-cyanophenyl) to evaluate electronic effects on receptor binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Ser159/Trp358 in 5-HT₂A) .
- Functional assays : Measure cAMP accumulation (for 5-HT₆) or calcium flux (for 5-HT₂A) in transfected HEK293 cells to quantify agonism/antagonism .
- Metabolic stability : Incubate with liver microsomes (human/rat) to correlate structural modifications with CYP450-mediated degradation .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-validated HeLa) and incubation times (e.g., 48 hours) to minimize variability .
- Control compounds : Include reference inhibitors (e.g., ketanserin for 5-HT₂A) to validate assay conditions .
- Pharmacokinetic profiling : Compare plasma protein binding (equilibrium dialysis) and log P values (shake-flask method) to explain discrepancies in in vivo efficacy .
- Data normalization : Express results as % inhibition relative to vehicle controls to account for batch-to-batch differences .
Q. What mechanistic studies elucidate the compound’s anti-aggregation activity in neurodegenerative models?
Methodological Answer:
- Thioflavin T assay : Monitor amyloid-β (Aβ) fibril formation kinetics (ex/em: 440/490 nm) with/without the compound (10–100 μM) .
- Surface plasmon resonance (SPR) : Measure binding affinity to Aβ42 oligomers (KD calculation) .
- Neuronal cell models : Differentiate SH-SY5Y cells and induce aggregation with okadaic acid; assess viability via LDH release .
- Molecular dynamics simulations : Simulate compound-Aβ interactions (GROMACS) to identify binding hotspots (e.g., hydrophobic cleft residues) .
Q. How to determine the compound’s physicochemical properties for QSAR modeling?
Methodological Answer:
- log P measurement : Use shake-flask method with octanol/water partitioning (reported log P ~2.8–3.2 for analogs) .
- pKa determination : Potentiometric titration (GLpKa) identifies basic piperazine nitrogen (pKa ~7.1–7.5) .
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) reveals decomposition points (>200°C for similar derivatives) .
- Aqueous solubility : Nephelometry in PBS (pH 7.4) with solubility enhancers (e.g., 0.5% Tween 80) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
